molecular formula C22H14O2 B14299984 Benzo(e)pyrene-4-acetic acid CAS No. 113779-20-7

Benzo(e)pyrene-4-acetic acid

Cat. No.: B14299984
CAS No.: 113779-20-7
M. Wt: 310.3 g/mol
InChI Key: CFSBBABQWJROBP-UHFFFAOYSA-N
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Description

Benzo(e)pyrene-4-acetic acid is a derivative of benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH) PAHs are known for their complex ring structures and are often found in fossil fuels, wood smoke, and other organic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(e)pyrene-4-acetic acid typically involves the oxidation of pyrene derivatives. One common method includes the Friedel-Crafts alkylation of hexahydro-γ-oxo-4-pyrenebutanoic acid, followed by decarboxylation and cyclization to yield benzo(e)pyrene . The reaction conditions often involve the use of catalysts such as ruthenium salts and oxidizing agents at elevated temperatures.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Benzo(e)pyrene-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts alkylation and acylation using aluminum chloride as a catalyst.

Major Products

The major products of these reactions include oxygenated derivatives, dihydro compounds, and various substituted benzo(e)pyrene derivatives .

Scientific Research Applications

Benzo(e)pyrene-4-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential role in drug development and as a model compound for studying carcinogenic PAHs.

Mechanism of Action

The mechanism of action of benzo(e)pyrene-4-acetic acid involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind covalently to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include cytochrome P450 enzymes, which facilitate the formation of these reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(e)pyrene-4-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

113779-20-7

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

2-benzo[e]pyren-4-ylacetic acid

InChI

InChI=1S/C22H14O2/c23-20(24)12-14-11-13-5-3-9-18-16-6-1-2-7-17(16)19-10-4-8-15(14)22(19)21(13)18/h1-11H,12H2,(H,23,24)

InChI Key

CFSBBABQWJROBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C(=CC5=C4C2=CC=C5)CC(=O)O

Origin of Product

United States

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